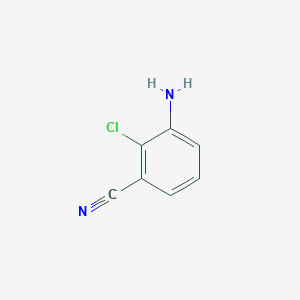

3-Amino-2-chlorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

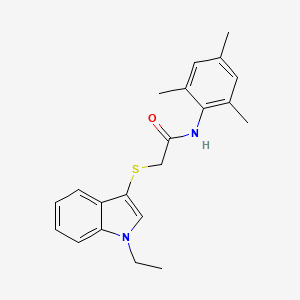

3-Amino-2-chlorobenzonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-chlorobenzonitrile, a similar compound, is achieved industrially by the ammoxidation of 2-chlorotoluene . A one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has also been reported .Molecular Structure Analysis

The molecular structure of 3-Amino-2-chlorobenzonitrile consists of a benzene ring with a chlorine atom and a nitrile group attached to it . The exact structure and properties can be further analyzed using techniques such as XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .Physical And Chemical Properties Analysis

3-Amino-2-chlorobenzonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Amino-2-chlorobenzonitrile, focusing on six unique fields:

Pharmaceutical Intermediates

3-Amino-2-chlorobenzonitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in the development of drugs targeting conditions such as cancer, inflammation, and bacterial infections .

Organic Synthesis

In organic chemistry, 3-Amino-2-chlorobenzonitrile serves as a versatile reagent. It is employed in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals. Its reactivity with different nucleophiles and electrophiles makes it a key component in creating complex organic molecules .

Dye and Pigment Production

This compound is also used in the production of dyes and pigments. Its ability to form stable, colored complexes with various metals makes it suitable for creating vibrant and durable dyes. These dyes are used in textiles, inks, and coatings, providing a wide range of colors and shades .

Agricultural Chemicals

3-Amino-2-chlorobenzonitrile is utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its chemical properties allow for the creation of compounds that can effectively control pests and weeds, contributing to increased agricultural productivity and sustainability .

Material Science

In material science, this compound is used to develop new polymers and resins. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. These advanced materials find applications in various industries, including automotive, aerospace, and electronics .

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

3-amino-2-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNZALDJKNFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-chlorobenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

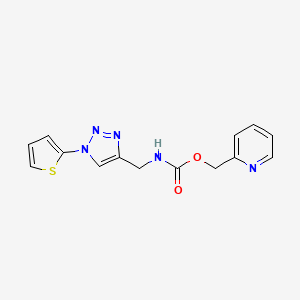

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)

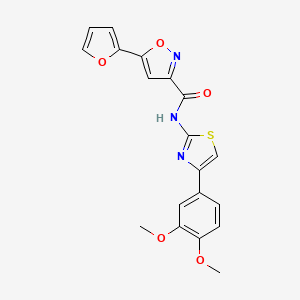

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)

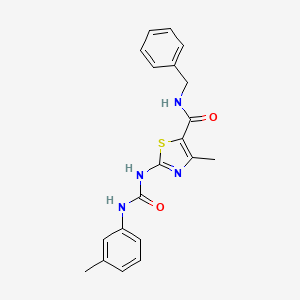

![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)

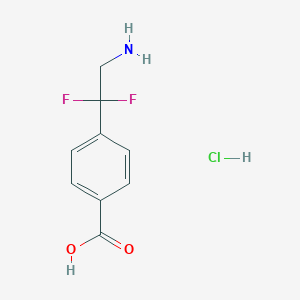

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)